Methyl 2-(2-cyano-4-fluorophenyl)acetate
Overview
Description
Methyl 2-(2-cyano-4-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-cyano-4-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-cyano-4-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyano-4-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-cyano-4-fluorophenyl)acetic acid.
Reduction: 2-(2-amino-4-fluorophenyl)acetate.
Scientific Research Applications
Methyl 2-(2-cyano-4-fluorophenyl)acetate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-cyano-4-fluorophenyl)acetate depends on its specific application. In pharmaceutical research, its biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-cyano-2-fluorophenyl)acetate
- Methyl 2-(2-cyano-4-chlorophenyl)acetate
- Methyl 2-(2-cyano-4-bromophenyl)acetate
Uniqueness
Methyl 2-(2-cyano-4-fluorophenyl)acetate is unique due to the specific positioning of the cyano and fluorine groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-(2-cyano-4-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGPTMMNBPRYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.